molecular formula C25H41LiN7O17P3S B019553 Isobutyryl coenzyme A lithium salt CAS No. 103404-95-1

Isobutyryl coenzyme A lithium salt

Cat. No.: B019553
CAS No.: 103404-95-1
M. Wt: 844.6 g/mol
InChI Key: PGPHNCUNIGLUCX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Isobutyryl coenzyme A lithium salt involves the reaction of isobutyric acid with coenzyme A in the presence of lithium ions. The reaction typically requires a coupling agent to facilitate the formation of the acyl-CoA bond. The reaction conditions often include a controlled temperature and pH to ensure the stability of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its desired form. The production process is optimized to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Isobutyryl coenzyme A lithium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various isobutyryl-CoA derivatives, which are used in different biochemical pathways and industrial applications .

Scientific Research Applications

Isobutyryl coenzyme A lithium salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Isobutyryl coenzyme A lithium salt involves its role as an acyl group carrier. It participates in various biochemical reactions by transferring the isobutyryl group to different substrates. The molecular targets include enzymes involved in fatty acid metabolism and other metabolic pathways. The compound interacts with these enzymes to facilitate the transfer of the acyl group, thereby influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Isobutyryl coenzyme A lithium salt include:

  • Acetyl coenzyme A
  • Propionyl coenzyme A
  • Butyryl coenzyme A

Uniqueness

This compound is unique due to its specific acyl group, which imparts distinct biochemical properties. Unlike other acyl-CoA derivatives, it is specifically involved in the metabolism of branched-chain fatty acids and has unique applications in biochemical research and industrial processes .

Biological Activity

Isobutyryl coenzyme A lithium salt (IB-CoA) is a short-chain branched acyl-CoA derivative that plays a crucial role in various metabolic pathways, particularly in fatty acid metabolism and energy production. This article reviews the biological activity of IB-CoA, focusing on its biochemical properties, physiological roles, and implications in health and disease.

Isobutyryl-CoA is synthesized from isobutyric acid and coenzyme A (CoA) through an acylation reaction. The lithium salt form enhances its solubility and stability, making it suitable for biochemical applications. The general structure of IB-CoA can be represented as follows:

Isobutyryl CoA=C4H7O5P\text{Isobutyryl CoA}=\text{C}_4\text{H}_7\text{O}_5\text{P}

Biological Functions

1. Role in Metabolism:
IB-CoA serves as an acyl group carrier, participating in various metabolic processes including:

  • Fatty Acid Metabolism: IB-CoA is involved in the β-oxidation of fatty acids, providing energy through the breakdown of fatty acid chains.
  • Histone Modification: Recent studies have shown that branched-chain acyl-CoAs, including IB-CoA, can influence histone modifications, impacting gene expression and cellular differentiation .

2. Interaction with Enzymes:
IB-CoA acts as a substrate for several enzymes, including acyl-CoA dehydrogenases, which are critical for the oxidation of fatty acids. The interaction of lithium ions with these enzymes may alter their activity, potentially influencing metabolic pathways .

Research Findings and Case Studies

Recent research has highlighted the significance of IB-CoA in various biological contexts:

  • Subcellular Localization: A study utilizing Stable Isotope Labeling of Essential Nutrients in Cell Culture - Subcellular Fractionation (SILEC-SF) demonstrated distinct profiles of acyl-CoAs within different cellular compartments. IB-CoA was found to be enriched in the nuclear compartment, suggesting a role in nuclear metabolism and epigenetic regulation .
  • Metabolic Disorders: In conditions such as multiple acyl-CoA dehydrogenase deficiency, impaired utilization of fatty acids leads to the accumulation of acyl-CoAs like IB-CoA. This accumulation can disrupt normal metabolic functions and contribute to disease pathology .

Data Tables

Parameter Value
Molecular FormulaC₄H₇O₅P
Molecular Weight174.16 g/mol
Acyl GroupIsobutyrate
SolubilitySoluble in water
Key EnzymesAcyl-CoA dehydrogenases

Implications in Health and Disease

The biological activity of IB-CoA has significant implications for understanding metabolic diseases:

  • Obesity and Diabetes: Altered levels of acyl-CoAs, including IB-CoA, have been associated with metabolic disorders such as obesity and type 2 diabetes. Targeting pathways involving IB-CoA may offer therapeutic strategies for managing these conditions.
  • Neurodegenerative Diseases: Lithium's role in modulating acyl-CoAs suggests potential therapeutic effects in neurodegenerative diseases where energy metabolism is disrupted .

Properties

InChI

InChI=1S/C25H42N7O17P3S.Li/c1-13(2)24(37)53-8-7-27-15(33)5-6-28-22(36)19(35)25(3,4)10-46-52(43,44)49-51(41,42)45-9-14-18(48-50(38,39)40)17(34)23(47-14)32-12-31-16-20(26)29-11-30-21(16)32;/h11-14,17-19,23,34-35H,5-10H2,1-4H3,(H,27,33)(H,28,36)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPHNCUNIGLUCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li].CC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42LiN7O17P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585182
Record name PUBCHEM_16219499
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

844.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103404-95-1
Record name PUBCHEM_16219499
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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